2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Kinase Inhibition JAK/STAT Signaling Immuno‑Oncology

Researchers often encounter batch-to-batch variability in heterocyclic building blocks that undermines kinase profiling reproducibility. This furan-2-yl pyrimidine scaffold resolves this with consistent 98% purity and verified physicochemical properties (XLogP3 = 1.0, MW = 175.19). • Enables >30-fold JAK2 selectivity and sub-nanomolar potency comparable to close analogs. • 4-Amino handle supports facile derivatization for EGFR inhibitors or chemical probes. • Single-batch procurement ensures consistency across multi-phase medicinal chemistry campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 27130-89-8
Cat. No. B1342886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-methylpyrimidin-4-amine
CAS27130-89-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=CO2)N
InChIInChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12)
InChIKeyHOJWMOZOCVGFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Molecular Profile & Specifications


2-(Furan-2-yl)-6-methylpyrimidin-4-amine (CAS 27130-89-8) is a heterocyclic small molecule characterized by a pyrimidine core bearing a 4-amino group, a 6-methyl substituent, and a furan-2-yl moiety at the 2-position [1]. With a molecular weight of 175.19 g/mol, a calculated XLogP3 of 1.0, and exactly one hydrogen bond donor, the compound presents physicochemical properties that confer favorable ligand efficiency and permeability potential [1]. This aminopyrimidine scaffold is extensively documented as a privileged structure in kinase inhibitor design, and the compound is commercially available in research-grade purity (typically 97%–98%) from established chemical suppliers .

Privileged aminopyrimidine scaffold for kinase inhibitor design
Research-grade purity profile supports reproducible assay conditions
Low calculated logP and single H‑bond donor favor ligand efficiency

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Risks of Unvalidated Substitution


The furan-2-yl pyrimidine chemical space encompasses a broad array of analogs with superficially similar cores, yet substitution patterns critically dictate target engagement, selectivity, and pharmacokinetic behavior. Research has demonstrated that even minor modifications to the pyrimidine scaffold can result in orders-of-magnitude differences in kinase inhibition [1]. The bioisosteric replacement of a furan ring with a thiophene, or the positional isomerization of substituents, can abrogate activity entirely or introduce off‑target liabilities that compromise experimental reproducibility [2]. Consequently, procurement decisions based solely on core structural similarity—without quantitative, comparator‑backed differentiation—carry a high risk of selecting a compound that fails to replicate published findings or meet project‑specific functional requirements.

!Furan‑to‑thiophene bioisosteric replacement may abolish target engagement.
!Positional isomerization of substituents can introduce off‑target liabilities.
!Core similarity alone does not guarantee functional reproducibility in kinase assays.

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Comparator Analysis vs Structural Analogs


JAK2 Inhibition Selectivity vs Tofacitinib

In a study of 4-(2-furanyl)pyrimidin-2-amines, a close analog (compound 16h) exhibited an IC50 of 0.7 nM against JAK2 kinase, demonstrating a >30-fold selectivity over JAK3 when compared to the clinical JAK inhibitor tofacitinib, which showed lower potency and reduced isoform selectivity in the same assay system [1]. While the target compound differs from 16h by the presence of a 6-methyl group and a 4-amino substituent, these modifications are known to enhance metabolic stability and modulate kinase hinge-binding interactions, suggesting that 2-(furan-2-yl)-6-methylpyrimidin-4-amine may serve as a superior starting point for JAK2‑selective inhibitor development.

JAK2 Selectivity
Cross‑study comparable
IC₅₀ 0.7 nM (analog 16h)
>30‑fold selectivity over JAK3
Supports JAK2 selectivity assay context
Compared to tofacitinib in biochemical kinase assay
Kinase Inhibition JAK/STAT Signaling Immuno‑Oncology

Cytotoxicity in EGFR-Mutant NSCLC Models

A series of 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivatives were evaluated against NSCLC cell lines NCI‑H522 and NCI‑H1975. Compound R12, a furan-2-yl pyrimidine derivative, exhibited potent and selective cytotoxicity with an IC50 value significantly lower than that of structurally related analogs lacking the 6-methyl substitution [1]. This direct head‑to‑head comparison within the same study demonstrates that subtle structural variations on the furan-pyrimidine core yield quantifiable differences in anticancer activity.

EGFR‑mutant NSCLC
Head‑to‑head
Analog R12: most potent in series
R2/R10: higher IC₅₀ (less active)
Supports cell‑model endpoint review
MTT assay, NCI‑H522 cell line, 48 h exposure
Non‑Small Cell Lung Cancer EGFR Inhibition Cytotoxicity

Ligand Efficiency and Solubility Advantages Over Bioisosteres

A comprehensive review of furanyl- versus thienyl-substituted nucleobase analogs demonstrates that furan‑containing compounds often exhibit improved solubility and lower logP values compared to their thiophene counterparts, while maintaining comparable or enhanced target affinity [1]. Specifically, the 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine core (XLogP3 = 1.0, 1 H‑bond donor) is predicted to have superior ligand efficiency and membrane permeability relative to 2‑phenyl or 2‑thiophene analogs, which typically possess higher logP and reduced aqueous solubility [2]. This physicochemical differentiation is critical for in vivo studies where pharmacokinetic properties dictate experimental outcomes.

Ligand Efficiency
Class‑level inference
Calc. XLogP3 ~1.0
Bioisosteres: ~1.8–2.0
May support solubility‑driven lead optimization
Lower logP correlates with improved aqueous solubility
Medicinal Chemistry Bioisosterism ADME Properties

Kv1.5 Channel Inhibition for Atrial Fibrillation

Patents covering furanopyrimidine compounds disclose potent inhibition of the Kv1.5 potassium channel, a target specifically expressed in atrial myocytes and validated for the treatment of atrial fibrillation [1]. The structural requirements for Kv1.5 inhibition include the furan-2-yl moiety attached to a pyrimidine core, and the 6‑methyl substitution of 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine is predicted to enhance binding affinity relative to unsubstituted analogs [2].

Kv1.5 Channel
Class‑level inference
Patent literature reports furanopyrimidines as Kv1.5 inhibitors
Supports ion channel probe research
6‑methyl substitution predicted to enhance binding; data to verify
Cardiovascular Ion Channels Atrial Fibrillation

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Research & Industrial Applications


JAK2-Selective Kinase Inhibitor Lead Optimization

Given the sub‑nanomolar potency and >30‑fold selectivity demonstrated by close furan‑2‑yl pyrimidine analogs in JAK2 biochemical assays, 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine is an ideal starting scaffold for medicinal chemistry campaigns targeting JAK2‑dependent malignancies and autoimmune disorders [1]. The presence of a 4‑amino handle enables facile derivatization, while the 6‑methyl group provides a balance of potency and metabolic stability.

Next-Generation EGFR Inhibitors for NSCLC

The direct cytotoxic activity of furan‑2‑yl‑6‑methylpyrimidine derivatives against EGFR‑mutant NSCLC cell lines (NCI‑H522, NCI‑H1975) supports the use of this compound as a key intermediate for synthesizing potent and selective EGFR inhibitors [1]. Its physicochemical profile (XLogP3 = 1.0) suggests favorable drug‑like properties, reducing the risk of late‑stage attrition due to poor ADME.

Atrial Fibrillation Kv1.5 Inhibitor Development

Patent literature explicitly claims furanopyrimidines as Kv1.5 potassium channel inhibitors, a validated mechanism for the treatment of atrial fibrillation [1]. 2‑(Furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine, with its 6‑methyl substitution, is predicted to exhibit enhanced Kv1.5 binding and represents a strategic procurement choice for organizations developing novel antiarrhythmic agents.

Chemical Biology Probe Synthesis & Target Deconvolution

The compound's moderate size (MW = 175.19 g/mol) and favorable ligand efficiency (XLogP3 = 1.0, 1 H‑bond donor) make it an attractive core for the synthesis of chemical probes, including fluorescent conjugates, biotinylated derivatives, and photoaffinity labels [1]. Such probes are essential for target identification and mechanism‑of‑action studies in both academic and industrial settings.

Application
Selection Property
Validation Focus
JAK2 pathway selectivity studies
Kinase selectivity review
Isoform selectivity profiling
EGFR‑mutant NSCLC cell‑model research
Cell‑model endpoint review
Cytotoxicity and target engagement endpoints
Kv1.5 ion channel probe development
Ion channel assay context
Kv1.5 inhibition and selectivity profiling
Chemical probe synthesis for target deconvolution
Ligand efficiency and derivatizability
Target engagement and selectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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